Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with phenylpiperazine, followed by sulfonylation and esterification . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s activity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a simpler, hydrogenated compound. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and piperazine groups are likely involved in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate
- Methyl 2-{4,5-dimethoxy-2-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetate
Uniqueness
Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-(4-phenylpiperazin-1-yl)sulfonylphenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-13-16(14-21(24)29-3)20(15-19(18)28-2)30(25,26)23-11-9-22(10-12-23)17-7-5-4-6-8-17/h4-8,13,15H,9-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCDNVSDZHKEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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